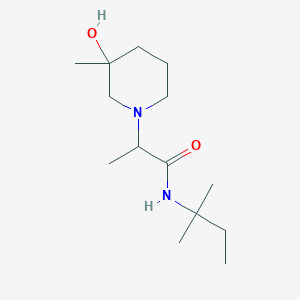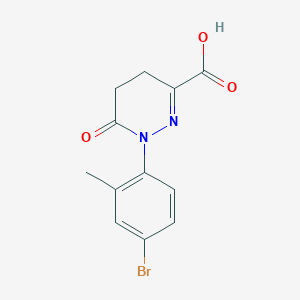![molecular formula C12H20N2O3 B6644214 N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide](/img/structure/B6644214.png)
N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide, commonly known as FMA-VP, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a small molecule inhibitor that targets the enzyme called lysine-specific demethylase 1A (LSD1), which is involved in the epigenetic regulation of gene expression.
作用機序
FMA-VP is a potent and selective inhibitor of N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide, which is a flavin-dependent amine oxidase that catalyzes the demethylation of lysine residues in histone and non-histone proteins. This compound plays a critical role in the regulation of gene expression by removing the repressive histone mark H3K4me2/1, which is associated with transcriptional activation. FMA-VP binds to the active site of this compound and forms a covalent adduct with the flavin cofactor, thereby inhibiting its activity and preventing the demethylation of lysine residues.
Biochemical and Physiological Effects
FMA-VP has been shown to induce cell death in various cancer cell lines by inhibiting this compound activity and inducing apoptosis. It has also been shown to protect neurons from oxidative stress and neurotoxic insults by upregulating the expression of genes involved in antioxidant defense and synaptic function. In addition, FMA-VP has been shown to reduce inflammation and improve organ function in various models of inflammation by inhibiting the expression of pro-inflammatory genes and cytokines.
実験室実験の利点と制限
FMA-VP has several advantages for lab experiments, including its high potency and selectivity for N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide, its ability to penetrate the blood-brain barrier, and its favorable pharmacokinetic properties. However, FMA-VP also has some limitations, including its low solubility in aqueous solutions, its high reactivity with thiol-containing molecules, and its potential toxicity at high doses.
将来の方向性
There are several future directions for the development and application of FMA-VP. One direction is to further optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the efficacy and safety of FMA-VP in clinical trials for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Moreover, future studies could explore the potential of FMA-VP as a tool compound for the study of N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide function and epigenetic regulation of gene expression. Finally, future directions could focus on the development of novel this compound inhibitors based on the structure of FMA-VP with improved pharmacological properties and therapeutic potential.
合成法
FMA-VP was first synthesized by a team of chemists led by Professor Andrew Phillips at the University of Colorado Boulder. The synthesis method involves the reaction of furan-2-ylmethanol with 1-(bromomethyl)-2-(methylamino)propane-1,3-diol in the presence of triethylamine to produce the intermediate compound. This intermediate is then reacted with 2-aminopropanoic acid in the presence of diisopropylethylamine to yield FMA-VP. The overall synthesis yield is around 15%, and the purity of the compound is greater than 95%.
科学的研究の応用
FMA-VP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide is known to play a critical role in the development and progression of cancer by regulating the expression of genes involved in cell proliferation, differentiation, and apoptosis. FMA-VP has been shown to inhibit this compound activity and induce cancer cell death in various preclinical models, including acute myeloid leukemia, neuroblastoma, and breast cancer.
In addition to cancer, FMA-VP has also been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease. This compound is involved in the regulation of genes that are important for neuronal survival and function, and its dysregulation has been implicated in the pathogenesis of these neurodegenerative disorders. FMA-VP has been shown to protect neurons from oxidative stress and neurotoxic insults and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Moreover, FMA-VP has been investigated for its anti-inflammatory effects in various models of inflammation, including sepsis, acute lung injury, and rheumatoid arthritis. This compound is involved in the regulation of inflammatory gene expression, and its inhibition by FMA-VP has been shown to reduce inflammation and improve organ function in these models.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-9(8-15)14(3)10(2)12(16)13-7-11-5-4-6-17-11/h4-6,9-10,15H,7-8H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBSFODPSQWQTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N(C)C(C)C(=O)NCC1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2-aminophenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B6644143.png)
![Methyl 5-[(2-methyloxolan-3-yl)sulfamoyl]-1,3-thiazole-4-carboxylate](/img/structure/B6644147.png)
![3-[(4-Chloro-3-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644152.png)
![1-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6644157.png)
![1-[2-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)ethyl]imidazolidin-2-one](/img/structure/B6644165.png)

![N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B6644174.png)


![3-[(2-Chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644189.png)

![2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid](/img/structure/B6644204.png)
![N-[(3-aminophenyl)methyl]-2-methylsulfonylpropanamide](/img/structure/B6644206.png)
![4,6-dimethyl-N-[2-(1,3-thiazol-2-yl)propyl]pyrimidin-2-amine](/img/structure/B6644227.png)
